

Application Notes and Protocols for AZ82 in In Vitro Studies

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Compound of Interest

Compound Name: AZ82

Cat. No.: B15602486

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Introduction

AZ82 is a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1][2] KIFC1 is a minus-end-directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate. By inhibiting KIFC1, **AZ82** induces centrosome declustering, leading to the formation of multipolar spindles during mitosis, which can trigger mitotic delay, apoptosis, and cellular senescence, particularly in cancer cells with centrosome amplification.[2][3][4] These application notes provide a summary of the optimal concentrations for **AZ82** in various in vitro assays and detailed protocols for its use.

Data Presentation: Quantitative Summary of AZ82 Activity

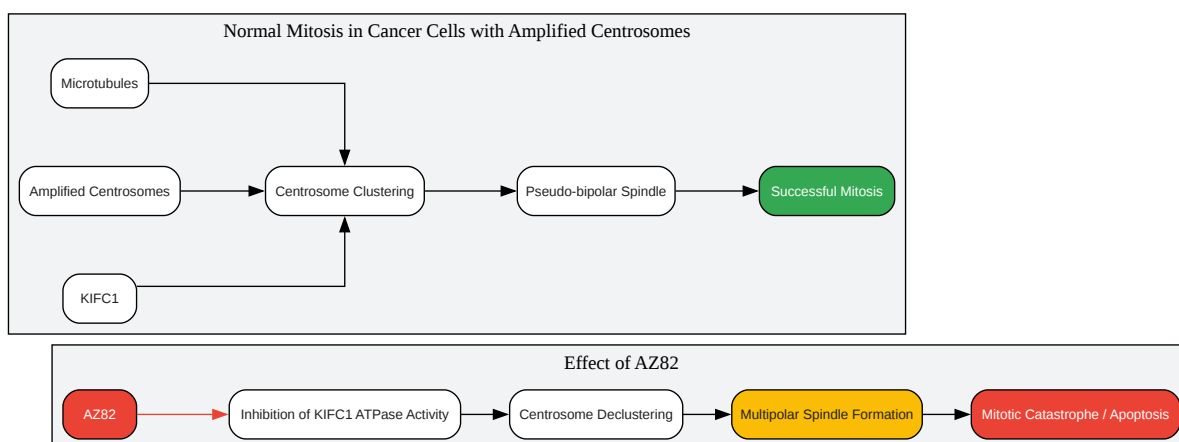
The following table summarizes the key quantitative data for **AZ82** from in vitro studies. This information is critical for designing experiments and interpreting results.

Parameter	Value	Cell Line/System	Notes
Ki	43 nM	Biochemical Assay	ATP-competitive inhibition of the KIFC1/microtubule complex.[1][2][5]
IC50 (Biochemical)	300 nM	Biochemical Assay (MT-stimulated ATPase activity)	Concentration of AZ82 required to inhibit 50% of KIFC1's enzymatic activity.[1][5]
IC50 (mant-ATP binding)	0.90 ± 0.09 µM	Biochemical Assay	Indicates the concentration needed to inhibit the binding of a fluorescent ATP analog.[1][6]
IC50 (mant-ADP release)	1.26 ± 0.51 µM	Biochemical Assay	Shows the concentration required to inhibit the release of a fluorescent ADP analog.[1][6]
Effective Concentration (Centrosome Declustering)	0.4 - 1.2 µM	BT-549 (breast cancer)	This range effectively induces mitotic delay and multipolar spindle formation.[5]
Effective Concentration (Reversal of Eg5 Inhibition)	400 nM	HeLa (cervical cancer)	At this concentration, AZ82 can restore bipolar spindles in cells treated with an Eg5 inhibitor.[5]
Off-target Cytotoxicity	> 4 µM	General	Non-specific cytotoxic effects have been observed at concentrations above this threshold.[5][7]

Selectivity	> 95% inhibition of KIFC1 at ~5 μ M	Panel of 9 other kinesin motor proteins	Demonstrates high selectivity for KIFC1 over other kinesins like Eg5, KIF4A, and CENP-E.[5]
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Signaling Pathway and Mechanism of Action

AZ82 selectively targets the KIFC1/microtubule binary complex.[2][6] It does not bind to KIFC1 or microtubules alone.[1][6] By binding to this complex, **AZ82** acts as an ATP-competitive inhibitor, preventing the hydrolysis of ATP and the release of ADP, which are essential for the motor function of KIFC1.[2][8] In cancer cells with amplified centrosomes, KIFC1 is responsible for clustering these extra centrosomes to form a pseudo-bipolar spindle, allowing for successful cell division. The inhibition of KIFC1 by **AZ82** disrupts this process, leading to the formation of multipolar spindles, which in turn can cause mitotic arrest and ultimately, apoptosis.[3][4][8]



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Caption: Mechanism of **AZ82** in cancer cells with amplified centrosomes.

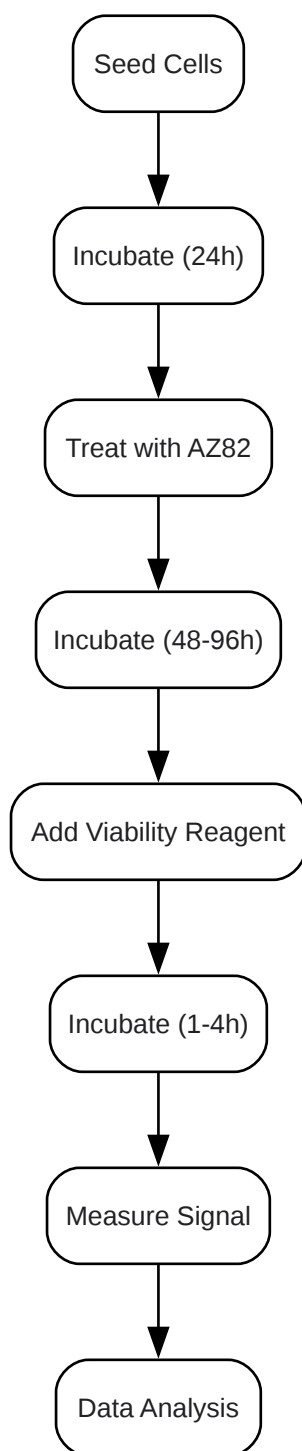
Experimental Protocols

Preparation of AZ82 Stock Solution

- **Reconstitution:** **AZ82** is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^[1]
- **Working Solution:** On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

In Vitro Cell Viability and Proliferation Assays

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.



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Caption: General workflow for a cell viability assay with **AZ82**.

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

- **Treatment:** Prepare a serial dilution of **AZ82** in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of **AZ82**. Include vehicle-only (DMSO) controls.
- **Incubation:** Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours).
- **Viability Assessment:** Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.
- **Data Analysis:** Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-only control and plot the results as a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and centrosomes to assess the effects of **AZ82**.

- **Cell Culture and Treatment:** Grow cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of **AZ82** (e.g., 0.4 - 1.2 μ M for BT-549 cells) for a suitable duration (e.g., 24 hours) to enrich for mitotic cells.
- **Fixation:** Gently wash the cells with pre-warmed PBS. Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with primary antibodies against α -tubulin (to visualize microtubules) and a centrosomal marker (e.g., γ -tubulin or pericentrin) diluted in the blocking buffer overnight at 4°C.

- **Secondary Antibody Incubation:** Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
- **DNA Staining and Mounting:** Wash the cells three times with PBST. Stain the DNA with a suitable dye (e.g., DAPI) for 5 minutes. Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging:** Visualize the cells using a fluorescence or confocal microscope. Acquire images and analyze the morphology of the mitotic spindles and the number and localization of centrosomes.

Conclusion

The optimal concentration of **AZ82** for in vitro studies is highly dependent on the cell type and the specific biological question being addressed. For inducing mitotic defects in sensitive cancer cell lines with centrosome amplification, a concentration range of 400 nM to 1.2 μ M is recommended as a starting point. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific experimental system while being mindful of potential off-target effects at concentrations exceeding 4 μ M. The provided protocols offer a foundation for investigating the cellular effects of **AZ82**, which can be adapted and optimized for various research applications.

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